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Compound Focus: Tiagabine Hydrochloride

CAS No.: 145821-59-6

Cat. No.: S545321

Tiagabine (previously known as NO-328) is a potent and selective inhibitor of the GABA transporter 1
(GAT1) [1]. Its mechanism is characterized as a mixed-type inhibition, which involves a two-step, induced-
fit process [2] [3]:
¢ Initial Competitive Binding: Tiagabine first binds to the orthosteric substrate-binding pocket of GAT1
when the transporter is in an outward-open conformation, directly competing with GABA [2] [3].
e Conformational Arrest: Upon binding, tiagabine triggers a conformational change in the transporter.
Recent cryo-electron microscopy (cryo-EM) structures reveal that tiagabine locks GAT1 in an

inward-open conformation [2]. It achieves this by blocking the intracellular gate of the GABA
release pathway, thereby stalling the transport cycle and preventing GABA uptake [2].

This mechanism is highly selective for GAT1 over other GABA transporter subtypes (GAT2, GAT3, BGT1),

making tiagabine a crucial pharmacological tool and therapeutic agent [1] [4].

Detailed Experimental Protocols

Below are detailed methodologies for investigating tiagabine's effects, ranging from cellular uptake assays to

in vivo microdialysis.

Protocol 1: Cell-Based [*H]-GABA Uptake Inhibition Assay
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This protocol measures the ability of tiagabine to inhibit GABA transport into cells expressing GAT1 [2] [4].

¢ Objective: To determine the half-maximal inhibitory concentration (ICso) of tiagabine against GAT1.
e Materials:

(o]

[e]

[e]

o

(o]

[e]

Cell line stably expressing human GAT1 (e.g., HEK293S or CHO cells) [2] [4].

[H]-GABA (radiolabeled GABA).

Tiagabine hydrochloride (prepare a stock solution in buffer or DMSO).

Uptake Buffer: HEPES-buffered solution containing 150 mM NaCl. The exact composition can
vary, but it must maintain the sodium and chloride gradients essential for GAT1 function [5].
Scintillation counter.

Cell culture plates and standard lab equipment.

¢ Procedure:

o

Cell Preparation: Seed cells expressing GAT1 into multi-well plates and culture until they
reach appropriate confluence.

Pre-incubation: Remove the culture medium and wash the cells with pre-warmed uptake
buffer.

Inhibition: Pre-incubate the cells with varying concentrations of tiagabine (e.g., from 1 nM to
100 uM) or vehicle control for a specified time (e.g., 10-30 minutes).

Uptake Initiation: Add uptake buffer containing a known concentration of [*H]-GABA (e.g., 50
nM) to all wells. The buffer should also contain the corresponding concentration of tiagabine to
maintain inhibition during uptake.

Incubation: Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at a
controlled temperature (e.g., 37°C).

Termination: Quickly remove the radioactive solution and wash the cells multiple times with
ice-cold uptake buffer to terminate uptake and remove excess [3H]-GABA.

Lysis and Measurement: Lyse the cells (e.g., with 1% SDS or 0.1N NaOH). Transfer the lysate
to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation
counter.

Data Analysis: Calculate the percentage of uptake inhibition for each tiagabine concentration
relative to the vehicle control. Plot the data and fit a dose-response curve to determine the ICso
value.

The following diagram illustrates the key steps of this assay workflow:
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Protocol 2: Radioligand Binding Assay with [3H]-Tiagabine

This protocol is used to study the direct binding of tiagabine to GAT1 in brain tissue homogenates [1].

e Objective: To characterize the binding affinity (Ki) and specificity of [*H]-tiagabine to GAT1.
e Materials:
o Homogenates of human or rat brain tissue (e.g., cerebral cortex synaptosomes) [1].
o [3H]-Tiagabine (specific activity ~48 Ci/mmol) [1].
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o

[e]

[e]

Assay Buffer: 50 mM Tris-HCI buffer, pH 7.4, containing 120 mM NacCl. The sodium
dependence is critical for specific binding [1].

Unlabeled tiagabine (for displacement curves).

GABA and other neurotransmitters (for specificity testing).

Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

Scintillation counter.

¢ Procedure:

[e]

Membrane Preparation: Prepare synaptic membrane fractions from fresh or frozen brain
tissue via homogenization and centrifugation.

Binding Reaction: Incubate membrane aliquots with a fixed concentration of [3H]-tiagabine
(e.g., 10-20 nM) and increasing concentrations of unlabeled tiagabine (for displacement
studies) or other test compounds in assay buffer. Include a tube with excess unlabeled
tiagabine to determine non-specific binding.

Incubation: Conduct the binding reaction for a duration that reaches equilibrium (e.g., 60
minutes at 4°C) [1].

Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters pre-
soaked in buffer to separate bound from free radioligand.

Washing: Quickly wash the filters several times with ice-cold assay buffer.

Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the
radioactivity.

Data Analysis: Subtract non-specific binding from total binding to calculate specific binding.
Use non-linear regression to analyze displacement data and determine the inhibition constant

(Ki).

Protocol 3: In Vivo Microdialysis for Extracellular GABA
Measurement

This protocol assesses the functional consequence of GAT1 inhibition in the brains of live animals [6].

¢ Objective: To measure the increase in extracellular GABA levels in specific brain regions following
systemic administration of tiagabine.
e Materials:

o

[e]

(o]

[e]

o

o

Awake, freely moving rats (e.g., Sprague-Dawley).

Stereotaxic apparatus and guide cannulas.

Microdialysis probes and pump.

Perfusion fluid: artificial cerebrospinal fluid (aCSF).

HPLC system with electrochemical or fluorescence detection for GABA measurement.
Tiagabine (dissolved in saline for intraperitoneal injection).

¢ Procedure:
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o Surgery: Implant guide cannulas stereotaxically into the brain regions of interest (e.g., globus

pallidus, ventral pallidum, substantia nigra) under anesthesia [6].
o Recovery and Habituation: Allow animals to recover for at least 24-48 hours. Habituate them
to the experimental environment.
o Microdialysis: Insert a microdialysis probe through the guide cannula and perfuse with aCSF

at a low flow rate (e.g., 1-2 uL/min). Collect baseline dialysate samples.
o Drug Administration: Administer tiagabine systemically (e.g., 11.5 or 21.0 mg/kg, i.p., which
are the EDso and EDss doses for inhibiting seizures, respectively) [6].
o Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 15-30

minutes) for several hours post-injection.

o GABA Quantification: Analyze the GABA content in the dialysate samples using HPLC.
o Data Analysis: Express GABA levels as a percentage of baseline. Compare the area under the
curve or peak values between treatment groups.

Summary of Key Experimental Data

The tables below summarize quantitative data from key studies on tiagabine.

Table 1: Tiagabine Binding and Uptake Inhibition Data

Tissue / Cell Affinity / -
Assay Type Key Findings Source

System Potency
Radioligand Human brain Ki=22 nM Tiagabine showed sodium-dependent, [1]
Binding cortical stereospecific binding. GABA and

membranes nipecotic acid displaced binding in the

MM range (Ki ~40-60 puM).

[[(H]-GABA HEK293S cells ICs0 =390  Confirms tiagabine's high potency for [2]
Uptake (hGAT1) + 30 nM inhibiting GABA transport via human
Inhibition GAT1.
Scintillation Purified hGAT1 ICs0 =290 Demonstrates direct inhibition of the [2]
Proximity from Sf9 cells + 60 nM purified transporter protein.
Assay

Table 2: In Vivo Effect of Tiagabine on Extracellular GABA in Rat Brain
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Brain Region Dose (mglkg, i.p.) Peak GABA Increase (% of Baseline) Source
Globus Pallidus 11.5 mg/kg 240% [6]
21.0 mg/kg 310% [6]
Ventral Pallidum 11.5 mg/kg 280% [6]
21.0 mg/kg 350% [6]
Substantia Nigra 21.0 mg/kg 200% [6]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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